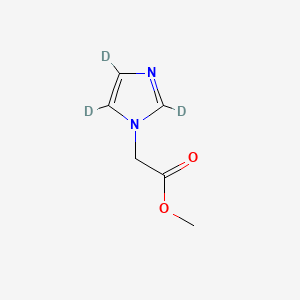
(R)-(-)-N-3-Benzylnirvanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
-(R)-(-)-N-3-Benzylnirvanol (BNZ) is a novel, naturally occurring compound that has been studied for its potential medicinal and pharmacological properties. It is an alkylphenol derivative of nirvanol, an alkaloid found in various plants, and is also an analog of the naturally occurring nirvanol. BNZ has been studied for its possible therapeutic effects in a number of areas, including cancer, inflammation, and neurological disorders.
Aplicaciones Científicas De Investigación
1. Enzyme Inhibition Studies
(R)-(-)-N-3-Benzylnirvanol has been studied for its inhibitory effects on various enzymes. For instance, it was identified as a potent and selective inhibitor of the CYP2C19 enzyme. This discovery is significant because CYP2C19 is involved in the metabolism of various drugs, and inhibitors like (R)-(-)-N-3-Benzylnirvanol can help understand drug interactions and develop better pharmaceuticals (Suzuki et al., 2004).
2. Pharmaceutical Research
(R)-(-)-N-3-Benzylnirvanol and its derivatives have been synthesized and evaluated for their potential as anticonvulsant agents. This research is crucial for developing new treatments for conditions like epilepsy (Salomé et al., 2010).
3. Biochemical Reactions and Adduct Formation
In the field of biochemistry, the compound has been involved in studies related to radical reactions with C60, demonstrating its utility in understanding radical chemistry and potentially in material science applications (Krusic et al., 1991).
4. Metabolism Prediction in Drug Development
A study in 2020 showed that (R)-(-)-N-3-Benzylphenobarbital, a related compound, is a superior CYP2C19 inhibitor in suspended human hepatocytes. This research highlights its importance in predicting drug metabolism, crucial for drug development and safety testing (Cuypers et al., 2020).
Propiedades
IUPAC Name |
(5R)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZDHUHMXXALFX-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-N-3-Benzylnirvanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563051.png)




